Structural Distinction: Sulfanylamino Linkage vs. Thioether in 2-[(2-Nitrophenyl)thio]benzoic Acid
The target compound features a sulfanylamino (–S–NH–) bridge, whereas the common analog 2-[(2-nitrophenyl)thio]benzoic acid (CAS 19806-43-0) contains a direct thioether (–S–) linkage . This additional nitrogen atom introduces a hydrogen-bond donor and alters the pKa of the adjacent carboxylic acid, impacting solubility and target engagement . The sulfanylamino group also enables distinct synthetic transformations, such as selective oxidation to sulfinamide or sulfonamide derivatives, which are not accessible with simple thioethers [1].
| Evidence Dimension | Functional group at the sulfur atom |
|---|---|
| Target Compound Data | Sulfanylamino (–S–NH–) group |
| Comparator Or Baseline | 2-[(2-nitrophenyl)thio]benzoic acid (CAS 19806-43-0) with thioether (–S–) group |
| Quantified Difference | Presence of an additional N–H bond; calculated topological polar surface area (TPSA) for target is approximately 121.6 Ų [2] vs. ~100.4 Ų for the comparator [3] |
| Conditions | In silico molecular property calculation |
Why This Matters
The sulfanylamino group provides additional hydrogen-bonding capacity, which can enhance binding affinity to biological targets and improve aqueous solubility, making it a preferred scaffold for lead optimization in drug discovery.
- [1] J-STAGE. (2008). Substituted Phenylsulfenyl Groups for Amino Protection during Peptide Synthesis. View Source
- [2] Chem960. (n.d.). 2596-03-4: 3-benzoylsulfanyl-2-[(2-nitrophenyl)sulfanylamino]propanoic acid (related scaffold). View Source
- [3] ChemSpider. (n.d.). 2-[(2-nitrophenyl)thio]benzoic acid (CSID: 2824877). View Source
